2,5-dimethoxy-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Description
2,5-Dimethoxy-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a sulfonamide derivative characterized by a 2,5-dimethoxy-substituted benzene ring linked via a sulfonamide group to a phenyl-pyridazine scaffold bearing a 4-methylpiperidine moiety. The pyridazine and piperidine components may enhance binding affinity to biological targets due to their hydrogen-bonding and hydrophobic interactions, respectively.
Properties
IUPAC Name |
2,5-dimethoxy-N-[3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4S/c1-17-11-13-28(14-12-17)24-10-8-21(25-26-24)18-5-4-6-19(15-18)27-33(29,30)23-16-20(31-2)7-9-22(23)32-3/h4-10,15-17,27H,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBAQCNHULLUPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)aniline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethoxy-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or thiols.
Scientific Research Applications
2,5-dimethoxy-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound 4-methoxy-2,5-dimethyl-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide (G620-0017) serves as a close structural analogue . Key differences include:
- Benzene ring substituents : G620-0017 has a 4-methoxy and 2,5-dimethyl configuration, whereas the target compound features 2,5-dimethoxy groups.
Physicochemical Properties
The table below compares theoretical properties of the target compound with experimental data from G620-0017 :
*Calculated based on structural modifications. Methoxy groups reduce logP by ~0.96 per substitution compared to methyl. Increased oxygen atoms elevate polarity and hydrogen-bonding capacity .
Biological Activity
2,5-Dimethoxy-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound with potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 396.49 g/mol. The compound features a sulfonamide group, which is known for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.49 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(=O)N(C)C1=CC=C(C=C1)C2=NN=C(C=C2)C(C)C |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Sulfonamides are known to inhibit certain enzymes by mimicking the structure of natural substrates. This inhibition can affect biochemical pathways involved in cell proliferation and survival.
Potential Mechanisms:
- Enzyme Inhibition : The sulfonamide group may inhibit dihydropteroate synthase, a key enzyme in bacterial folate synthesis.
- Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), influencing intracellular signaling pathways and calcium ion levels .
- Anticancer Activity : Preliminary studies suggest that similar compounds can induce apoptosis in cancer cells by modulating signaling pathways related to cell growth and survival.
Biological Activity Studies
Research into the biological activity of this compound has yielded promising results in various contexts:
Case Study 1: Antimicrobial Activity
A study investigating the antimicrobial properties of sulfonamide derivatives found that compounds with similar structures exhibited significant inhibitory effects against various bacterial strains. The mechanism was linked to the inhibition of folate synthesis pathways, which are crucial for bacterial growth .
Case Study 2: Cardiovascular Effects
Research on related sulfonamide compounds has demonstrated their potential to affect cardiovascular parameters, such as perfusion pressure and coronary resistance. An isolated rat heart model was used to evaluate the effects of these compounds on cardiac function, revealing that certain derivatives could lead to decreased perfusion pressure .
Research Findings
Several studies have highlighted the potential therapeutic applications of this compound:
- Anticancer Properties : Compounds structurally related to this compound have shown promise in inhibiting tumor cell growth through apoptosis induction.
- Cardiovascular Applications : Some sulfonamide derivatives have been identified as potential treatments for hypertension and other cardiovascular diseases due to their ability to modulate vascular resistance and perfusion pressure .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
